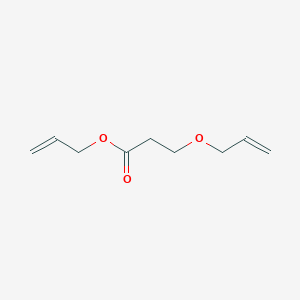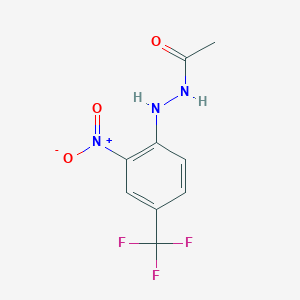
Diisopropyl thiodiglycolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diisopropyl thiodiglycolate is an organic compound with the chemical formula C10H18O4S. It is a diester of thiodiglycolic acid and isopropanol. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diisopropyl thiodiglycolate can be synthesized through the esterification of thiodiglycolic acid with isopropanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, this compound is produced using a continuous esterification process. This involves the continuous feeding of thiodiglycolic acid and isopropanol into a reactor, along with a catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed from the reactor to drive the reaction to completion.
Chemical Reactions Analysis
Types of Reactions
Diisopropyl thiodiglycolate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and other sulfur-containing compounds.
Substitution: this compound can undergo nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. These reactions are usually performed in anhydrous solvents to prevent hydrolysis of the ester groups.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions. These reactions are often carried out in the presence of a base to facilitate the nucleophilic attack.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing compounds.
Substitution: Various substituted esters and thioesters.
Scientific Research Applications
Diisopropyl thiodiglycolate has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfur-containing compounds.
Biology: This compound is used in the study of enzyme inhibition and protein modification due to its ability to react with thiol groups in proteins.
Medicine: this compound is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of diisopropyl thiodiglycolate involves its ability to react with thiol groups in proteins and enzymes. This reaction can lead to the inhibition of enzyme activity by modifying the active site of the enzyme. The compound can also undergo oxidation and reduction reactions, which can further modify its chemical properties and reactivity.
Comparison with Similar Compounds
Similar Compounds
Diethyl thiodiglycolate: Similar in structure but with ethyl groups instead of isopropyl groups.
Dimethyl thiodiglycolate: Contains methyl groups instead of isopropyl groups.
Diisopropyl methylphosphonate: Similar in structure but contains a phosphonate group instead of a thiodiglycolate group.
Uniqueness
Diisopropyl thiodiglycolate is unique due to its specific ester groups and sulfur-containing backbone. This gives it distinct chemical properties and reactivity compared to other similar compounds. Its ability to undergo various chemical reactions and its applications in different fields make it a valuable compound in scientific research and industry.
Properties
Molecular Formula |
C10H18O4S |
|---|---|
Molecular Weight |
234.31 g/mol |
IUPAC Name |
propan-2-yl 2-(2-oxo-2-propan-2-yloxyethyl)sulfanylacetate |
InChI |
InChI=1S/C10H18O4S/c1-7(2)13-9(11)5-15-6-10(12)14-8(3)4/h7-8H,5-6H2,1-4H3 |
InChI Key |
MWKRETCQQBSARE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CSCC(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


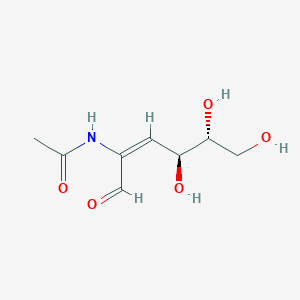
![1-Piperazinepropanenitrile, 4-[2-[(2-cyanoethyl)amino]ethyl]-](/img/structure/B13766195.png)
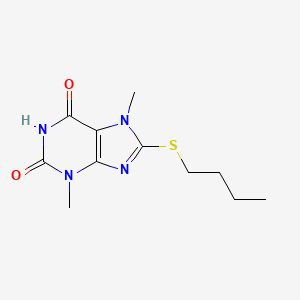

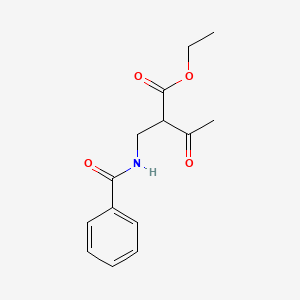
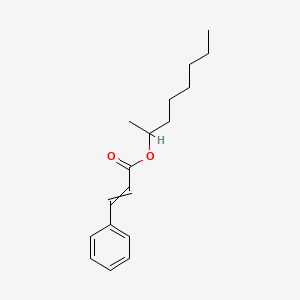
![(7R,18E)-4-hydroxy-N,N,N-trimethyl-7-{[(9E)-octadec-9-enoyl]oxy}-4,10-dioxo-3,5,9-trioxa-4l5-phosphaheptacos-18-en-1-aminium](/img/structure/B13766225.png)
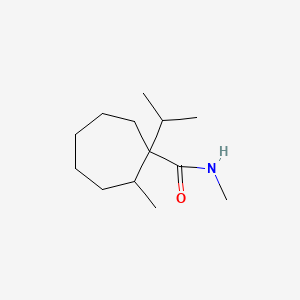
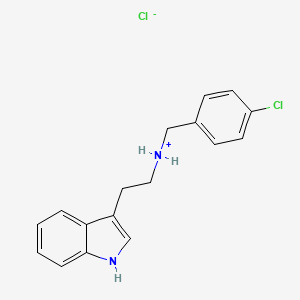
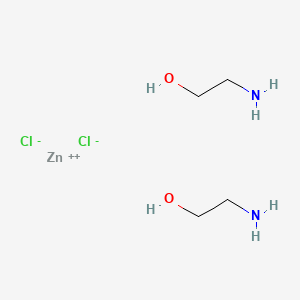
![Benzenesulfonic acid, 4-[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)azo]-2,5-dichloro-, monosodium salt](/img/structure/B13766266.png)
